2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

Übersicht

Beschreibung

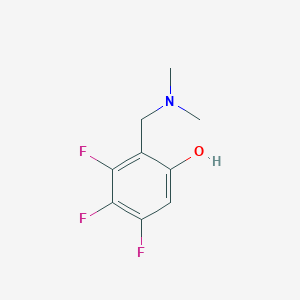

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a chemical compound with the molecular formula C₉H₁₀F₃NO It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and three fluorine atoms at the 3, 4, and 5 positions on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorophenol and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Reaction Mechanism: The dimethylaminomethyl group is introduced to the phenol ring through a nucleophilic substitution reaction, where the dimethylamine reacts with the trifluorophenol.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification methods to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The trifluorophenol moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluorophenol moiety may enhance the compound’s binding affinity and specificity, leading to its unique biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Dimethylaminomethyl-3,5-dimethyl-phenol

- 2-Dimethylaminomethyl-4,5-difluoro-phenol

- 2,3,4,5,6-Pentafluorophenol

Uniqueness

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is unique due to the presence of three fluorine atoms on the aromatic ring, which significantly influences its chemical reactivity and biological activity. The trifluorophenol moiety imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS No. 704884-80-0) is a chemical compound characterized by its trifluoromethylated phenolic structure, which imparts unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀F₃NO. The compound features:

- A dimethylaminomethyl group that enhances its reactivity.

- Three fluorine atoms at the 3, 4, and 5 positions of the aromatic ring, contributing to its lipophilicity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The trifluorophenol moiety is believed to enhance binding affinity to various biological targets, potentially modulating their activity.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptor sites influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential efficacy against bacterial strains and fungi. |

| Antiviral | Investigated for activity against viral pathogens in laboratory settings. |

| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

- Antimicrobial Properties : A study assessed the compound's effectiveness against common bacterial strains. Results showed significant inhibition at concentrations as low as 25 µg/mL, indicating potential for development as an antimicrobial agent .

- Antiviral Activity : In vitro studies demonstrated that the compound reduced viral replication in infected cell cultures by up to 70%, suggesting its potential as a therapeutic agent against viral infections .

- Cytotoxic Effects : Research involving human cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cell types .

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial:

- The compound has been identified as a skin sensitizer; exposure may lead to allergic reactions .

- Toxicological studies are ongoing to determine long-term effects and safe handling guidelines.

Applications in Research and Industry

This compound has diverse applications:

- Chemical Synthesis : Serves as a building block for more complex organic molecules.

- Pharmaceutical Development : Investigated for potential use in drug formulations targeting specific diseases.

- Material Science : Utilized in creating specialty chemicals with enhanced properties due to its unique structure .

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]-3,4,5-trifluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHZDBWEYMJVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C(=C(C=C1O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245047 | |

| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704884-80-0 | |

| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704884-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.